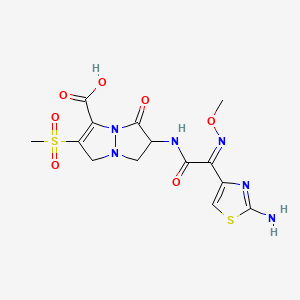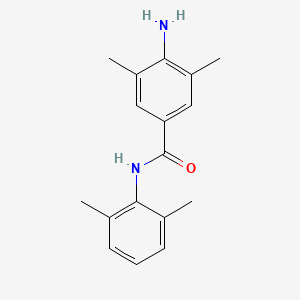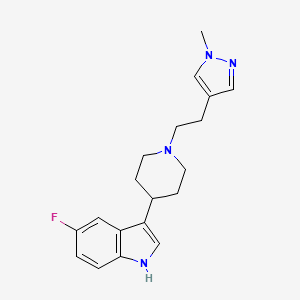
LY 302148
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 302148 is a chemical compound known for its role as a 5-HT1F receptor agonist. It has shown potential in inhibiting neurogenic dural inflammation in guinea pigs, making it a promising candidate for migraine therapeutics .
Preparation Methods
The synthetic routes and reaction conditions for LY 302148 are not extensively detailed in the available literature. the compound is typically prepared for research purposes and is available in various quantities from suppliers like TargetMol
Chemical Reactions Analysis
LY 302148 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are not extensively documented, but they generally involve modifications to the functional groups present in this compound .
Scientific Research Applications
LY 302148 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT1F receptor agonists.
Biology: Investigated for its effects on neurogenic dural inflammation in animal models.
Medicine: Explored for its potential in migraine therapeutics due to its ability to inhibit neurogenic dural inflammation.
Industry: Primarily used in research settings rather than industrial applications.
Mechanism of Action
LY 302148 exerts its effects by acting as a 5-HT1F receptor agonist. This means it binds to and activates the 5-HT1F receptor, which is involved in the modulation of neurotransmitter release and inflammation. The activation of this receptor inhibits neurogenic dural inflammation, which is a key factor in the pathophysiology of migraines .
Comparison with Similar Compounds
LY 302148 can be compared with other 5-HT1F receptor agonists, such as:
These compounds also target the 5-HT1F receptor and are used in the treatment of migraines. this compound is unique in its specific chemical structure and its potential for research applications.
Properties
CAS No. |
182564-47-2 |
|---|---|
Molecular Formula |
C19H23FN4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-fluoro-3-[1-[2-(1-methylpyrazol-4-yl)ethyl]piperidin-4-yl]-1H-indole |
InChI |
InChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3 |
InChI Key |
RFIDURCIAHBFRJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F |
Canonical SMILES |
CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F |
Appearance |
Solid powder |
Key on ui other cas no. |
182564-47-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole LY 302148 LY 302148, monohydrochloride LY-302148 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



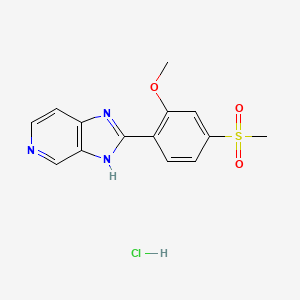

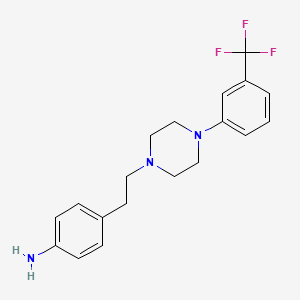
![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)
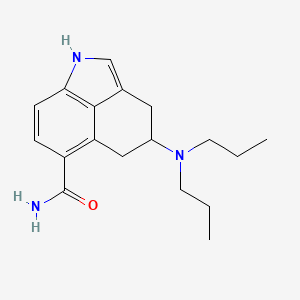
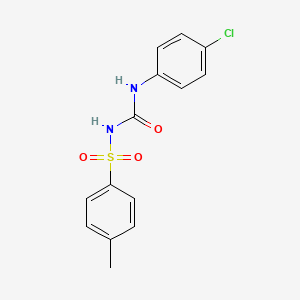
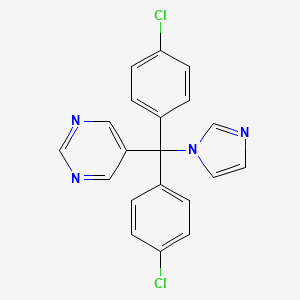
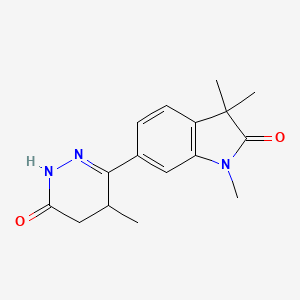
![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)

